A Technical Guide to the Spectroscopic Analysis of 2H-Benzotriazole-4-Carboxylic Acid
A Technical Guide to the Spectroscopic Analysis of 2H-Benzotriazole-4-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 2H-benzotriazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific isomer, this document presents predicted data based on established spectroscopic principles and data from closely related analogues. It also outlines general experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure
2H-Benzotriazole-4-carboxylic acid is a heterocyclic compound featuring a benzotriazole core with a carboxylic acid substituent at the 4-position of the benzene ring. The "2H" designation indicates that the proton on the triazole ring is attached to the nitrogen atom at the 2-position.
Chemical Formula: C₇H₅N₃O₂
Molecular Weight: 163.14 g/mol
Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 2H-benzotriazole-4-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 14.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |
| ~8.0 - 8.2 | Doublet | 1H | Aromatic proton (H-5) |
| ~7.8 - 8.0 | Doublet | 1H | Aromatic proton (H-7) |
| ~7.4 - 7.6 | Triplet | 1H | Aromatic proton (H-6) |
| ~8.5 - 9.0 | Singlet (broad) | 1H | Triazole N-H proton |
Note: The precise chemical shifts and coupling constants would need to be determined experimentally. The broadness of the -COOH and N-H signals is due to hydrogen bonding and exchange with residual water in the solvent.
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~167.0 | Carboxylic acid carbon (-COOH) |
| ~145.0 | Aromatic carbon (C-7a) |
| ~132.0 | Aromatic carbon (C-3a) |
| ~130.0 | Aromatic carbon (C-6) |
| ~128.0 | Aromatic carbon (C-4) |
| ~120.0 | Aromatic carbon (C-5) |
| ~118.0 | Aromatic carbon (C-7) |
Note: The assignments are based on computational predictions and known substituent effects on benzene ring chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| ~3100 | Medium | N-H stretch (Triazole) |
| ~3050 | Medium | Aromatic C-H stretch |
| 1710 - 1680 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1470 | Medium | Aromatic C=C stretches |
| ~1400 | Medium | O-H bend |
| 1300 - 1200 | Strong | C-O stretch |
| ~920 | Broad, Medium | O-H bend (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 163.04 | [M]⁺ (Molecular Ion) |
| 164.05 | [M+H]⁺ (Protonated Molecule)[1] |
| 186.03 | [M+Na]⁺ (Sodium Adduct)[1] |
| 146.04 | [M-OH]⁺ or [M-H₂O+H]⁺ |
| 118.04 | [M-COOH]⁺ |
Note: The predicted collision cross-section values for various adducts can be found in public databases such as PubChem.[1]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 2H-benzotriazole-4-carboxylic acid in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's likely solubility and to observe the exchangeable protons of the carboxylic acid and the N-H group.
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition:
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Acquire a one-dimensional proton spectrum.
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Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
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Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
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¹³C NMR Acquisition:
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Acquire a one-dimensional carbon spectrum with proton decoupling.
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Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 240 ppm.
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Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
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IR Spectroscopy
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Sample Preparation:
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KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
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Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
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Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
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Acquisition:
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Record a background spectrum of the empty sample compartment (or clean ATR crystal).
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Place the sample in the spectrometer and record the spectrum.
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Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
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Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
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Acquisition:
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Infuse the sample solution into the ESI source.
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Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
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The mass range should be set to scan from m/z 50 to 500.
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Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2H-benzotriazole-4-carboxylic acid.
Caption: General workflow for the synthesis, spectroscopic analysis, and structural elucidation of a chemical compound.
